molecular formula C11H15Cl2NO2 B13497414 methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride

methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride

Cat. No.: B13497414
M. Wt: 264.14 g/mol
InChI Key: SBWDOFKRHCVDAU-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro-substituted aromatic ring, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and L-alanine.

    Formation of Intermediate: The aldehyde group of 2-chloro-4-methylbenzaldehyde is reacted with L-alanine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Esterification: The amine is esterified with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate hydrochloride
  • Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate hydrochloride
  • Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride

Uniqueness

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its specificity and potency in various applications.

Properties

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14ClNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1

InChI Key

SBWDOFKRHCVDAU-PPHPATTJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl.Cl

Origin of Product

United States

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